Ginsenoside Ro

Catalog No.
S528902
CAS No.
34367-04-9
M.F
C48H76O19
M. Wt
957.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginsenoside Ro

CAS Number

34367-04-9

Product Name

Ginsenoside Ro

IUPAC Name

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)

InChI Key

NFZYDZXHKFHPGA-UHFFFAOYSA-N

SMILES

O=C([C@H]1O[C@@H](O[C@H]2CC[C@]3(C)[C@@]4([H])CC=C5[C@]6([H])CC(C)(C)CC[C@]6(C(O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)=O)CC[C@@]5(C)[C@]4(C)CC[C@@]3([H])C2(C)C)[C@H](O[C@@H]8O[C@H](CO)[C@@H](O)[C@H](O)[C@H]8O)[C@@H](O)[C@@H]1O)O

Solubility

Soluble in DMSO

Synonyms

Ginsenoside Ro; Chikusetsusaponin 5; Chikusetsusaponin V; Polysciasaponin P3;

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Description

The exact mass of the compound Ginsenoside Ro is 956.4981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Ginsenosides - Supplementary Records. It belongs to the ontological category of triterpenoid saponin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ginsenoside Ro is a prominent oleanolic acid-type ginsenoside derived from the roots of Panax ginseng. It is recognized for its diverse pharmacological properties and is part of a larger class of compounds known as saponins, which are characterized by their glycosidic structures. Ginsenoside Ro exhibits a unique structure that contributes to its biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound has garnered attention for its potential therapeutic applications in various health conditions, particularly in oncology and dermatology.

  • Anti-inflammatory effects: As mentioned earlier, Ginsenoside Ro might inhibit the toll-like receptor 4 signaling pathway, thereby reducing inflammation [].
  • Cardiovascular effects: Its calcium channel antagonistic properties suggest a potential role in regulating blood pressure and platelet aggregation, although further research is needed to understand the exact mechanism [].

Please note:

  • The information on Ginsenoside Ro is still evolving, and further research is necessary to fully understand its properties and potential applications.
  • This analysis is for informational purposes only and should not be interpreted as medical advice. Always consult with a healthcare professional before taking any ginseng supplements.

Ginsenoside Ro (Rg1) is one of the major bioactive compounds found in ginseng, a popular herbal remedy used in traditional medicine for centuries []. Scientific research is exploring the potential applications of Ginsenoside Ro in various areas, with a focus on its pharmacological properties. Here's a breakdown of some key research areas:

Neuroprotective Effects

Studies suggest that Ginsenoside Ro may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Research indicates that Ginsenoside Ro may help improve memory and cognitive function, and protect neurons from damage caused by oxidative stress [, ].

Anti-Cancer Properties

Some scientific evidence suggests Ginsenoside Ro may possess anti-cancer properties. Studies have observed Ginsenoside Ro's ability to inhibit the growth and proliferation of cancer cells in laboratory settings []. However, further research is needed to determine its effectiveness in cancer treatment.

Anti-Inflammatory Effects

Ginsenoside Ro is being investigated for its potential anti-inflammatory properties. Research suggests it may help reduce inflammation by modulating the immune system's response []. This could be beneficial for various inflammatory conditions like arthritis and inflammatory bowel disease.

Improved Erectile Dysfunction

Studies are exploring the potential use of Ginsenoside Ro for treating erectile dysfunction. Some research suggests it may improve blood flow and nitric oxide production, which play a role in erectile function []. However, more robust clinical trials are needed to confirm these findings.

Ginsenoside Ro undergoes various chemical transformations, primarily involving hydrolysis and glycosylation. The hydrolysis of ginsenosides leads to the formation of aglycones, such as oleanolic acid, which can exhibit distinct biological activities. For instance, studies have shown that Ginsenoside Ro can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor growth through mechanisms like the inhibition of autophagosome-lysosome fusion and modulation of reactive oxygen species (ROS) levels .

The interaction of Ginsenoside Ro with biological macromolecules often involves the cleavage of glycosidic bonds, which can yield different metabolites with varying biological activities. The negative collision-induced dissociation mass spectrometry analysis indicates that the glucosyl ester bond in Ginsenoside Ro is more susceptible to dissociation compared to glucosyl ether bonds, which aids in identifying its metabolites .

Ginsenoside Ro exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit the Toll-like receptor 4 signaling pathway, reducing inflammation markers such as tumor necrosis factor-alpha and interleukin-1 beta in various cell models .
  • Antioxidant Properties: Ginsenoside Ro demonstrates antioxidative effects against UV-B-induced oxidative stress in human dermal fibroblasts, suggesting its potential role in skin protection and anti-photoaging .
  • Anticancer Activity: Research indicates that Ginsenoside Ro can suppress tumor growth in models of melanoma by inducing apoptosis and inhibiting cell proliferation .
  • Hair Regrowth Promotion: It has been found to enhance hair regrowth through its inhibitory activity against 5-alpha reductase in androgenetic alopecia models .

Interaction studies on Ginsenoside Ro have revealed significant insights into its pharmacodynamics:

  • It interacts with various signaling pathways involved in inflammation and apoptosis. For example, it modulates the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which plays a crucial role in inflammatory responses.
  • Studies indicate that it can affect cytokine production by regulating Th1/Th2 balance in immune cells, showcasing its immunomodulatory effects .

Ginsenoside Ro shares structural similarities with several other ginsenosides but possesses unique characteristics that differentiate it:

Compound NameStructure TypeUnique Features
Ginsenoside Rb1Oleanolic acid-typeKnown for strong immunomodulatory effects
Ginsenoside Rg1Oleanolic acid-typePromotes neuroprotection and cognitive function
Ginsenoside ReOleanolic acid-typeExhibits hypoglycemic effects
Ginsenoside RcOleanolic acid-typePrimarily studied for its anticancer properties
Malonyl-ginsenosidesMalonylated saponinShow different pharmacological profiles

Uniqueness of Ginsenoside Ro

Ginsenoside Ro's uniqueness lies in its specific actions against oxidative stress and inflammation while promoting hair regrowth. Its ability to modulate multiple cellular pathways makes it a versatile compound with potential applications across various therapeutic areas.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

956.49808019 g/mol

Monoisotopic Mass

956.49808019 g/mol

Heavy Atom Count

67

Appearance

Solid powder

Melting Point

239 - 241 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OF1PLT74Q8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Chikusetsusaponin-V

Dates

Modify: 2023-08-15
1: Yu J, Gu LQ, Xin YF, Gao HY, Xu XZ, Zhang S, Zhou GL, You ZQ, Huo LR, Xuan YX. Simultaneous determination and pharmacokinetics of eight ginsenosides by LC-MS/MS after intravenously infusion of 'SHENMAI' injection in dogs. Pak J Pharm Sci. 2017 Mar;30(2):421-427. PubMed PMID: 28649066.
2: Jiang Z, Qian J, Dong H, Yang J, Yu X, Chen J, Chen H, Shi Q, Jia L. The traditional Chinese medicine Achyranthes bidentata and our de novo conception of its metastatic chemoprevention: from phytochemistry to pharmacology. Sci Rep. 2017 Jun 20;7(1):3888. doi: 10.1038/s41598-017-02054-y. PubMed PMID: 28634392; PubMed Central PMCID: PMC5478643.
3: Liu Z, Wang CZ, Zhu XY, Wan JY, Zhang J, Li W, Ruan CC, Yuan CS. Dynamic Changes in Neutral and Acidic Ginsenosides with Different Cultivation Ages and Harvest Seasons: Identification of Chemical Characteristics for Panax ginseng Quality Control. Molecules. 2017 May 4;22(5). pii: E734. doi: 10.3390/molecules22050734. PubMed PMID: 28471389.
4: Ma GD, Chiu CH, Hsu YJ, Hou CW, Chen YM, Huang CC. Changbai Mountain Ginseng (Panax ginseng C.A. Mey) Extract Supplementation Improves Exercise Performance and Energy Utilization and Decreases Fatigue-Associated Parameters in Mice. Molecules. 2017 Feb 5;22(2). pii: E237. doi: 10.3390/molecules22020237. PubMed PMID: 28165424.
5: Shin JH, Kwon HW, Cho HJ, Rhee MH, Park HJ. Vasodilator-stimulated phosphoprotein-phosphorylation by ginsenoside Ro inhibits fibrinogen binding to αIIb/β(3) in thrombin-induced human platelets. J Ginseng Res. 2016 Oct;40(4):359-365. Epub 2015 Nov 30. PubMed PMID: 27746688; PubMed Central PMCID: PMC5052406.
6: Zheng K, Li Y, Wang S, Wang X, Liao C, Hu X, Fan L, Kang Q, Zeng Y, Wu X, Wu H, Zhang J, Wang Y, He Z. Inhibition of autophagosome-lysosome fusion by ginsenoside Ro via the ESR2-NCF1-ROS pathway sensitizes esophageal cancer cells to 5-fluorouracil-induced cell death via the CHEK1-mediated DNA damage checkpoint. Autophagy. 2016 Sep;12(9):1593-613. doi: 10.1080/15548627.2016.1192751. Epub 2016 Jun 16. PubMed PMID: 27310928; PubMed Central PMCID: PMC5082787.
7: Kim S, Oh MH, Kim BS, Kim WI, Cho HS, Park BY, Park C, Shin GW, Kwon J. Upregulation of heme oxygenase-1 by ginsenoside Ro attenuates lipopolysaccharide-induced inflammation in macrophage cells. J Ginseng Res. 2015 Oct;39(4):365-70. doi: 10.1016/j.jgr.2015.03.008. Epub 2015 Apr 4. PubMed PMID: 26869829; PubMed Central PMCID: PMC4593785.
8: Kwon HW, Shin JH, Cho HJ, Rhee MH, Park HJ. Total saponin from Korean Red Ginseng inhibits binding of adhesive proteins to glycoprotein IIb/IIIa via phosphorylation of VASP (Ser(157)) and dephosphorylation of PI3K and Akt. J Ginseng Res. 2016 Jan;40(1):76-85. doi: 10.1016/j.jgr.2015.05.004. Epub 2015 May 21. PubMed PMID: 26843825; PubMed Central PMCID: PMC4703804.
9: Kwon HW, Shin JH, Lee DH, Park HJ. Inhibitory Effects of Cytosolic Ca(2+) Concentration by Ginsenoside Ro Are Dependent on Phosphorylation of IP3RI and Dephosphorylation of ERK in Human Platelets. Evid Based Complement Alternat Med. 2015;2015:764906. doi: 10.1155/2015/764906. Epub 2015 Aug 19. PubMed PMID: 26355658; PubMed Central PMCID: PMC4556879.
10: Kang HJ, Oh Y, Lee S, Ryu IW, Kim K, Lim CJ. Antioxidative properties of ginsenoside Ro against UV-B-induced oxidative stress in human dermal fibroblasts. Biosci Biotechnol Biochem. 2015;79(12):2018-21. doi: 10.1080/09168451.2015.1065170. Epub 2015 Jul 27. PubMed PMID: 26214051.
11: Zhou QL, Yang XW. Four new ginsenosides from red ginseng with inhibitory activity on melanogenesis in melanoma cells. Bioorg Med Chem Lett. 2015 Aug 15;25(16):3112-6. doi: 10.1016/j.bmcl.2015.06.017. Epub 2015 Jun 11. PubMed PMID: 26087936.
12: Zheng JY, Zou K, Chen Q, Yuan D, Wang JZ, Liu ZX. [Study on Quality Standard for Panax japonicus Rhizome]. Zhong Yao Cai. 2014 Dec;37(12):2192-4. Chinese. PubMed PMID: 26080500.
13: Zhang XH, Xu XX, Xu T. Ginsenoside Ro suppresses interleukin-1β-induced apoptosis and inflammation in rat chondrocytes by inhibiting NF-κB. Chin J Nat Med. 2015 Apr;13(4):283-9. doi: 10.1016/S1875-5364(15)30015-7. PubMed PMID: 25908625.
14: Zhao C, Xu T, Liang Y, Zhao S, Ren L, Wang Q, Dou B. Functional analysis of β-amyrin synthase gene in ginsenoside biosynthesis by RNA interference. Plant Cell Rep. 2015 Aug;34(8):1307-15. doi: 10.1007/s00299-015-1788-7. Epub 2015 Apr 22. PubMed PMID: 25899218.
15: Yang XJ, Xu MM, Song B, Liu C, Cui JC, Wang W, Song XM. [Influence of soil factors on quality of panacis majoris rhizoma]. Zhong Yao Cai. 2014 Sep;37(9):1513-7. Chinese. PubMed PMID: 25857145.
16: Chen Y, Zhao Z, Chen H, Yi T, Qin M, Liang Z. Chemical differentiation and quality evaluation of commercial Asian and American ginsengs based on a UHPLC-QTOF/MS/MS metabolomics approach. Phytochem Anal. 2015 Mar-Apr;26(2):145-60. doi: 10.1002/pca.2546. Epub 2014 Dec 2. PubMed PMID: 25448530.
17: Song HH, Moon JY, Ryu HW, Noh BS, Kim JH, Lee HK, Oh SR. Discrimination of white ginseng origins using multivariate statistical analysis of data sets. J Ginseng Res. 2014 Jul;38(3):187-93. doi: 10.1016/j.jgr.2014.03.002. Epub 2014 Apr 3. PubMed PMID: 25378993; PubMed Central PMCID: PMC4213836.
18: Felipe DF, Brambilla LZ, Porto C, Pilau EJ, Cortez DA. Phytochemical analysis of Pfaffia glomerata inflorescences by LC-ESI-MS/MS. Molecules. 2014 Sep 29;19(10):15720-34. doi: 10.3390/molecules191015720. PubMed PMID: 25268723.
19: Zhu Q, Li DK, Zhou DZ, Ye ZL. [Study on hydrolysis kinetics of ginsenoside-Ro in alkaline medium and structural analysis of its hydrolyzate]. Zhongguo Zhong Yao Za Zhi. 2014 Mar;39(5):867-72. Chinese. PubMed PMID: 25204181.
20: Yu J, Xin YF, Gu LQ, Gao HY, Xia LJ, You ZQ, Xie F, Ma ZF, Wang Z, Xuan YX. One-month toxicokinetic study of SHENMAI injection in rats. J Ethnopharmacol. 2014 Jun 11;154(2):391-9. doi: 10.1016/j.jep.2014.04.014. Epub 2014 Apr 18. PubMed PMID: 24747029.

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